molecular formula C15H13N3O2S B2651808 N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 1226435-23-9

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2651808
CAS No.: 1226435-23-9
M. Wt: 299.35
InChI Key: AKMCHBMCZMGUPD-UHFFFAOYSA-N
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Description

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a combination of oxadiazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and acetamide groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.

    Coupling Reactions: Introduction of the thiophene ring via coupling reactions such as Suzuki or Stille coupling.

    Amidation: Formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely based on the compound’s structure and the biological system it interacts with.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole and thiophene derivatives, such as:

  • N-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)-2-(thiophen-3-yl)acetamide
  • N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(furan-2-yl)acetamide

Uniqueness

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide is unique due to its specific combination of oxadiazole and thiophene rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-16-15(20-18-10)11-4-6-12(7-5-11)17-14(19)9-13-3-2-8-21-13/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMCHBMCZMGUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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